1-Methylindan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKSKMDTAQBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862406 | |
| Record name | 1-Methyl-2,3-dihydro-1H-indene | |
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Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-58-8, 27133-93-3 | |
| Record name | 1-Methylindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylindane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027133933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylindan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38858 | |
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| Record name | 1-Methyl-2,3-dihydro-1H-indene | |
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| Record name | 1-methylindan | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 1 Methylindan and Its Analogues
Enantioselective and Stereoselective Synthesis
The development of methods to control the stereochemistry at the C1 position of the indan (B1671822) skeleton is crucial for accessing specific enantiomers with desired biological activities.
Catalytic Asymmetric Approaches in Indan Synthesis
Catalytic asymmetric synthesis represents a powerful tool for the enantioselective preparation of indan derivatives. chiralpedia.com These methods often employ chiral catalysts to induce asymmetry in prochiral substrates. For instance, the asymmetric hydrogenation of prochiral indenes using chiral metal complexes is a common strategy. chiralpedia.com Another notable approach involves the one-pot allylboration–Heck reaction of 2-bromobenzaldehydes. acs.org This method can be adapted for the asymmetric synthesis of 3-methyleneindan-1-ols by incorporating a chiral Brønsted acid, such as a binaphthyl-derived phosphoric acid, to catalyze the allylboration step with high enantioselectivity. acs.orgacs.org
Furthermore, the use of chiral auxiliaries, such as those derived from aminoindanol, has been effective in the ring-opening of meso-aziridines to produce chiral 1,2-diamines, which can be precursors to chiral indan structures. rsc.org The development of novel chiral ligands and organocatalysts continues to expand the scope and efficiency of these asymmetric transformations. chiralpedia.comresearchgate.net
Strategies for Chiral Induction in Indanone Precursors
The enantioselective reduction of prochiral 1-indanones is a key strategy for obtaining optically active 1-indanols, which are direct precursors to 1-methylindan. lookchem.com Chiral reducing agents, such as B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane), have demonstrated high levels of chiral induction in the reduction of 1-indanone (B140024), yielding the corresponding alcohol with high enantiomeric excess. lookchem.com
Another approach involves the use of chiral solvents or additives in Grignard reactions to influence the stereochemical outcome. wmich.edu Although challenging, inducing stereoselectivity through a chiral environment during the formation of the Grignard reagent or its subsequent reaction can lead to the formation of one enantiomer in excess. wmich.edu The rational design of chiral precursors and the careful selection of reaction conditions are paramount to achieving high levels of chiral induction. rsc.orgnih.gov For example, biocatalyzed oxidation of racemic 3-methyl-1-indanone (B1362706) has been shown to proceed with high enantioselectivity. chemicalbook.com
Enantioselective Protonation Pathways
Enantioselective protonation of a prochiral enolate is a fundamental method for creating a stereocenter. thieme-connect.denih.gov In the context of this compound synthesis, this can be applied to enolates derived from substituted indanones. The strategy relies on a chiral proton source to deliver a proton to one face of the enolate preferentially. thieme-connect.denih.gov
A notable example involves the photochemical Norrish type-II rearrangement of a racemic 2-methyl-2-isobutylindan-1-one. rsc.org This process generates an intermediate enol which can then be protonated enantioselectively in the presence of a chiral catalyst, like ephedrine, to yield an enantioenriched 2-methylindan-1-one. rsc.org While this specific example yielded moderate enantiomeric excess, it highlights the potential of photochemistry coupled with chiral catalysis to achieve enantioselective protonation. rsc.org The development of more efficient chiral Brønsted acids and bases is an active area of research to improve the enantioselectivity of these protonation reactions. thieme-connect.decaltech.edu
Cyclization Reactions in the Formation of this compound Systems
The formation of the five-membered ring of the indan system is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this carbocyclic framework efficiently.
Electrochemical Cyclization Mechanisms
Electrochemical methods offer a unique approach to the synthesis of this compound through reductive cyclization. lookchem.com The electrochemical reduction of compounds like o-(3-butenyl)fluorobenzene at a mercury or lead cathode can produce this compound as the primary product under anhydrous conditions. lookchem.com This process involves the intramolecular cyclization of an electrochemically generated radical or anionic intermediate. researchgate.netacs.org
Specifically, the homogeneous reduction of o-(3-butenyl)bromobenzene can lead to the formation of an intermediate that undergoes intramolecular cyclization to yield this compound. researchgate.net The ratio of cyclized to uncyclized product can be influenced by the reaction conditions, such as the presence of proton donors. researchgate.net These electrochemical methods provide a valuable alternative to traditional chemical reductants for the synthesis of the this compound scaffold.
Intramolecular Friedel-Crafts Reactions for Indanone Scaffolds
The intramolecular Friedel-Crafts acylation is one of the most widely used and effective methods for the synthesis of 1-indanones, which are key precursors to this compound. nih.govbeilstein-journals.orgresearchgate.net This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride in the presence of a Lewis or Brønsted acid. nih.govrsc.org
Various acid catalysts can be employed, including polyphosphoric acid, aluminum chloride (AlCl₃), and niobium pentachloride (NbCl₅). beilstein-journals.orgresearchgate.net The use of NbCl₅ is noteworthy as it can act as both a reagent to convert the carboxylic acid to the acyl chloride and as a catalyst for the cyclization, allowing for a one-pot synthesis under mild conditions. researchgate.net Superacid-mediated reactions, using reagents like trifluoromethanesulfonic acid (TfOH), have also been shown to effectively promote the intramolecular Friedel-Crafts acylation to form indanone structures. thieme-connect.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and accommodate a variety of substituents on the aromatic ring. nih.gov
Radical-Mediated Cyclization Pathways
Radical-mediated reactions offer a powerful and versatile strategy for the construction of cyclic systems, including the indan framework. These methods often proceed under mild conditions and exhibit high functional group tolerance.
Recent research has highlighted the potential of phosphorus-centered radicals in cascade cyclization processes to form complex heterocyclic structures. rsc.org While not directly forming this compound, these studies establish a proof of concept for using radical species to initiate cyclization onto an aromatic ring, a key step in indan synthesis. rsc.org The general principle involves the generation of a radical which then attacks an aromatic system in an intramolecular fashion to forge the five-membered ring.
Another relevant approach involves the electrochemical generation of radical anions. For instance, the cyclization of electrochemically generated o-(3-butenyl)phenyl radicals and anions has been shown to produce this compound. dntb.gov.ua This method underscores the utility of radical intermediates in forming the requisite carbon-carbon bonds for the indan skeleton.
Furthermore, radical-mediated C-C bond cleavage of unstrained cycloketones presents an innovative route. In this strategy, an aryl radical, formed in situ on a side chain, can facilitate the cleavage of a C-C bond in a cyclopentanone (B42830) or cyclohexanone (B45756) ring to form indanone derivatives. nih.gov This approach is significant as it allows for the construction of the indanone core, a direct precursor to this compound, through a novel bond-forming and bond-breaking cascade.
A study on pyridine-boryl radical-promoted, ketyl radical-mediated carbon-carbon bond-forming reactions has demonstrated diastereoselective ketyl-olefin cyclization to produce cycloalkanols, including trans-2-alkyl-1-indanols. nih.gov This highlights the potential of ketyl radicals, generated under mild conditions, to participate in cyclization reactions that form the indanol scaffold, which can be readily converted to this compound.
Innovative Catalytic Systems in this compound Synthesis
The development of novel catalytic systems is paramount for achieving efficient, selective, and sustainable synthetic routes to this compound and its precursors.
Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to the synthesis of 1-indanones, the direct precursors to 1-methylindans, is well-established. researchgate.netrsc.org These methods often provide high yields and a broad tolerance for various functional groups. researchgate.net
Rhodium(III)-catalyzed C-H activation and cyclization of sulfoxonium ylides with acrylates represents an efficient pathway to indanone derivatives under mild, external metal-oxidant-free conditions. researchgate.net In this process, the sulfoxonium ylide serves as a traceless directing group and an internal oxidant. researchgate.net
Palladium-catalyzed reactions are also prominent. For example, palladium-catalyzed annulations of Morita-Baylis-Hillman (MBH) alcohols can produce functionalized indene (B144670) and indanone derivatives. researchgate.net The specific product formed depends on the MBH adduct and the reaction conditions. researchgate.net Furthermore, a highly efficient ligand-free palladium-catalyzed Suzuki coupling of 4-bromo-2-methyl-1H-indanone with arylboronic acids has been developed, achieving quantitative yields of the indanone intermediates with very low catalyst loading. semanticscholar.orgresearchgate.net
Nickel-catalyzed annulation reactions have also emerged as a powerful tool for indenone synthesis, which can be subsequently reduced to indanones. bohrium.com For instance, nickel-catalyzed Larock annulations of substituted 2-formylphenyl trifluoromethanesulfonate (B1224126) with alkynes have been developed. bohrium.com
Cobalt complexes have also been utilized in indenone synthesis through C-H activation strategies. bohrium.com Additionally, iron-catalyzed methods, using benzamides with an 8-aminoquinoline (B160924) auxiliary for C-H activation, provide an efficient route using an inexpensive and readily available metal catalyst. bohrium.com
The table below summarizes various transition metal-catalyzed approaches to indanone synthesis.
| Catalyst System | Starting Materials | Product Type | Key Features |
| Rh(III) | Sulfoxonium ylide, Acrylates | Indanone derivatives | Mild conditions, oxidant-free researchgate.net |
| Pd(OAc)₂ | Morita-Baylis-Hillman alcohols | Indene/Indanone derivatives | Product depends on conditions researchgate.net |
| Pd(OAc)₂/TBAB/PEG400 | 4-bromo-2-methyl-1H-indanone, Arylboronic acids | 4-aryl-2-methyl-1H-indanones | Ligand-free, low catalyst loading semanticscholar.orgresearchgate.net |
| Nickel complexes | 2-formylphenyl trifluoromethanesulfonate, Alkynes | Indenones | High efficiency bohrium.com |
| Cobalt complexes | Methyl benzoate (B1203000) esters | Indenones | C-H activation strategy bohrium.com |
| Iron complexes | Benzamides, Alkynes | Indenones | Inexpensive catalyst bohrium.com |
Heterogeneous catalysis, particularly using mesoporous materials, offers significant advantages in industrial processes due to ease of catalyst separation and potential for continuous operation. In the context of this compound production, these materials are primarily relevant in the hydrocracking of larger polycyclic aromatic hydrocarbons (PAHs). gychbjb.com
Hydrocracking involves the synergistic action of a catalyst and hydrogen to break C-C bonds and hydrogenate aromatic rings, converting complex feedstocks into smaller, more valuable molecules like alkylbenzenes, which can include indan derivatives. mdpi.com Mesoporous zeolites, such as Y-type, ZSM-5, and Beta zeolites, are particularly effective due to their high surface area, tunable acidity, and defined pore structures that can enhance reactant diffusion and catalytic activity. mdpi.commdpi.com
For instance, the hydrocracking of PAHs like naphthalene (B1677914) and phenanthrene (B1679779) over metal-supported mesoporous aluminosilicates or zeolite-based catalysts can lead to the formation of alkylated benzenes. gychbjb.comacs.org The reaction pathways often involve initial hydrogenation of one of the aromatic rings, followed by ring opening and subsequent cracking or isomerization. acs.org While not a direct synthesis of this compound, these processes are crucial for producing the necessary aromatic feedstocks from heavier oil fractions.
The efficiency of these catalysts can be enhanced by modification with metals such as platinum, nickel, or molybdenum, which provide the hydrogenation function, while the acidic zeolite support facilitates the cracking and isomerization steps. mdpi.comlidsen.com The product distribution, including the potential yield of indan-type structures, is highly dependent on the catalyst properties (e.g., acidity, pore size), reaction temperature, and hydrogen pressure. lidsen.com
| Catalyst Type | Feedstock | Key Process | Relevance to this compound |
| Metal/Zeolite Composites (e.g., NiMo/Y, Pt/ZSM-5) | Polycyclic Aromatic Hydrocarbons (PAHs) | Hydrocracking | Production of aromatic precursors mdpi.com |
| USY-Zeolite | Model Aromatic Compounds (e.g., naphthalene, anthracene) | Hydrocracking | Formation of BTX and other monoaromatics acs.org |
| Pt/Al₂O₃ and Y-Zeolite Mixture | Di- and Tri-aromatic Hydrocarbons | Selective Hydrocracking | Production of BTX-rich streams lidsen.com |
| Mesoporous Aluminosilicates (Rh, Pt, Ir, Ru supported) | Naphthalene | Hydrogenation | Initial step in PAH conversion gychbjb.com |
Application of Transition Metal Complexes in Indanone Synthesis
Synthetic Routes to Substituted 1-Methylindans
The synthesis of specifically substituted 1-methylindans is crucial for tuning the properties of the final molecules for various applications. Many of the methods used for the parent compound can be adapted to introduce substituents at various positions on the aromatic ring or the five-membered ring.
One of the most versatile methods for introducing aryl substituents is the Suzuki coupling reaction. As previously mentioned, 4-bromo-2-methylindan-1-one can be coupled with a wide variety of substituted phenylboronic acids to generate 4-aryl-2-methylindan-1-ones in excellent yields. semanticscholar.orgresearchgate.net These intermediates can then be further manipulated, for example, by reduction of the ketone and dehydration to form the corresponding substituted indenes. semanticscholar.org
Photochemical bromination of substituted indan-1-one derivatives provides a route to polybromoindan-1-ones. tubitak.gov.tr For example, the bromination of 2-methyl indanone can yield mono-, di-, and tribrominated products. tubitak.gov.tr These halogenated intermediates are valuable for subsequent cross-coupling reactions to introduce a wide range of substituents.
Intramolecular Friedel-Crafts reactions remain a classic and effective method for synthesizing substituted indanones. The cyclization of appropriately substituted 3-arylpropionic acids or their corresponding acid chlorides using catalysts like polyphosphoric acid, methanesulfonic acid, or various Lewis acids can provide access to a wide array of substituted 1-indanones, which can then be converted to the corresponding 1-methylindans. beilstein-journals.orgresearchgate.net The substitution pattern on the final indanone is dictated by the substituents present on the starting aromatic precursor.
The table below provides examples of synthetic routes to specific substituted 1-methylindans or their immediate precursors.
| Precursor/Starting Material | Reagents/Catalyst | Product | Reference |
| 4-Bromo-2-methylindan-1-one, Phenylboronic acid | Pd(OAc)₂, TBAB, PEG400 | 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one | semanticscholar.orgresearchgate.net |
| 4-Bromo-2-methylindan-1-one, m-Tolylboronic acid | Pd(OAc)₂, TBAB, PEG400 | 2-Methyl-4-(m-tolyl)-2,3-dihydro-1H-inden-1-one | researchgate.net |
| 2-Methyl indanone | Bromine, light (hν) | 2-Bromo-2-methyl-indan-1,3-dione, other brominated products | tubitak.gov.tr |
| 3-(4-Methoxyphenyl)propionic acid | Trifluoromethanesulfonic acid (TfOH) | 5-Methoxy-1-indanone | researchgate.net |
| Ferulic acid | H₂/Pd-C, then cyclization | 5-Hydroxy-6-methoxy-1-indanone | beilstein-journals.org |
Mechanistic Investigations of 1 Methylindan Transformations
Elucidation of Thermal Transformation Pathways
High-temperature conditions induce complex transformations in 1-methylindan and its precursors, primarily through pyrolytic and free-radical-mediated processes.
Pyrolytic Formation and Isomerization Processes (e.g., from Tetralin)
This compound is a principal product formed during the pyrolysis of tetralin (1,2,3,4-tetrahydronaphthalene). rsc.orgrsc.org This transformation is a key reaction in processes such as coal liquefaction, where tetralin is employed as a hydrogen-donor solvent. frontiersin.org The formation of this compound from tetralin involves a ring contraction isomerization. rsc.orgresearchgate.net
Studies on the thermolysis of tetralin have shown that dehydrogenation to naphthalene (B1677914) and isomerization to this compound are the dominant reaction pathways. rsc.org The relative yield of these products is temperature-dependent; as the temperature increases, the formation of this compound tends to decrease while the production of naphthalene and butylbenzene (B1677000) increases. rsc.org For instance, in the direct liquefaction of coal with tetralin as a solvent at 420°C, a significant portion of tetralin is converted to this compound and naphthalene. frontiersin.org
The pyrolytic conversion of tetralin to this compound is believed to proceed through a series of radical-mediated steps, initiated by the homolytic cleavage of bonds within the tetralin molecule at elevated temperatures. rsc.org
Free-Radical Mechanisms in High-Temperature Reactions
The thermal transformations of this compound and its formation from precursors like tetralin are governed by free-radical chain mechanisms. rsc.orgbeilstein-journals.org These mechanisms are characterized by three main stages: initiation, propagation, and termination. beilstein-journals.org
Initiation: At high temperatures, the process begins with the homolytic cleavage of a C-H or C-C bond in the reactant molecule, such as tetralin, to generate initial free radicals. rsc.org For tetralin, the weakest C-H bond is at the 1-position, leading to the formation of a 1-tetralyl radical. rsc.org
Propagation: The propagation steps involve a series of radical reactions that sustain the chain reaction. In the context of tetralin pyrolysis, the 1-tetralyl radical can undergo several transformations. A key pathway to this compound involves a radical isomerization with a neophilic rearrangement, which leads to the formation of the 1-methylindyl radical. rsc.org This is followed by hydrogen abstraction from another molecule to yield this compound and a new radical, thus propagating the chain.
The general free-radical pathway for the formation of this compound from indan (B1671822) also involves radical intermediates. acs.org The mechanism for the formation of this compound from tetralin is thought to primarily involve the 2-tetralyl radical, which undergoes a neophyl-like rearrangement. frontiersin.org
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. beilstein-journals.org
The intricate balance between the various competing free-radical pathways, including ring contraction, dehydrogenation, and ring-opening, is highly sensitive to reaction conditions such as temperature and pressure. researchgate.net
Catalytic Reaction Mechanisms
The transformation of this compound can be significantly influenced by the presence of catalysts, which can alter reaction pathways and product selectivity.
Hydrogen Transfer and Dehydrogenation Dynamics in Catalytic Systems
Catalytic systems play a crucial role in the hydrogen transfer and dehydrogenation reactions involving this compound and its precursors. For instance, in the catalytic degradation of polystyrene using aluminum chloride (AlCl₃) as a catalyst, this compound is one of the products formed. rsc.org The proposed mechanism involves the generation of carbenium ion intermediates from polystyrene. These intermediates can undergo a series of reactions including chain transfer, attack on a penultimate ring to form an indanyl group, followed by hydrogen transfer, isomerization, and β-scission to ultimately yield indane and this compound. rsc.org
In the context of naphthalene hydrogenation, which can be a reverse reaction pathway, catalysts are used to selectively produce tetralin. However, side reactions can lead to the formation of other products, including this compound. nih.govacs.org The product distribution in these catalytic systems indicates that the reaction mechanism can follow a monomolecular pathway with sufficient hydrogen supply. nih.govacs.org
The table below summarizes the product distribution from the catalytic hydrogenation of naphthalene over a MoS₂/Al₂O₃ catalyst, where this compound is a notable by-product.
| Product | Selectivity (%) |
|---|---|
| Tetralin | Variable |
| trans-Decalin | Variable |
| cis-Decalin | Variable |
| This compound | Variable |
| Methyl-cyclopentane | Variable |
| Ethylbenzene | Variable |
Isotopic Labeling Studies for Mechanistic Insight
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.govplos.org In the study of reactions involving tetralin, a precursor to this compound, deuterium (B1214612) labeling has been employed to understand hydrogen transfer behaviors. frontiersin.org For example, Ishihara et al. used isotopic labeling to investigate the hydrogen transfer between coal and tetralin during direct liquefaction, identifying pathways of direct hydrogen transfer and dehydrogenation to naphthalene. frontiersin.org
While direct isotopic labeling studies specifically on the transformation of this compound are not extensively reported in the provided search results, the use of deuterated solvents or reactants in related systems provides a methodological framework for such investigations. rsc.org For instance, in the AlCl₃-catalyzed degradation of polystyrene, the use of deuterated dichloromethane (B109758) (CD₂Cl₂) led to the incorporation of deuterium into the aromatic products, confirming the role of the solvent in the reaction mechanism. rsc.org Such an approach could be applied to study the catalytic transformations of this compound to gain deeper mechanistic insights.
Photochemical Pathways and Rearrangements (e.g., Photodecarbonylation)
Photochemical reactions offer alternative pathways for the transformation of this compound and its derivatives, often proceeding through mechanisms distinct from thermal or catalytic routes. A notable photochemical reaction is photodecarbonylation.
The singlet photodecarbonylation of 1-formyl-1-methyl-indan has been investigated. researchgate.net Upon ultraviolet irradiation in degassed solutions, 1-formyl-1-methyl-indan uniformly undergoes decarbonylation to yield this compound. researchgate.netresearchgate.net This reaction proceeds via the cleavage of the formyl group, releasing carbon monoxide and forming the corresponding hydrocarbon.
The study of the photodecarbonylation of α-aryl aldehydes, including the indanyl aldehyde, reveals that the reaction likely proceeds through an α-cleavage from the excited singlet state to form a radical pair. researchgate.net The subsequent loss of carbon monoxide from the acyl radical and combination of the remaining radicals leads to the final product.
Other photochemical reactions of indan-1-one derivatives, such as photochemical bromination, have also been studied, leading to a variety of brominated products depending on the reaction conditions. tubitak.gov.tr Additionally, the photolysis of certain substituted acetophenones can lead to the formation of indanone derivatives through photoenolization and subsequent ring closure. acs.org
Conformational Analysis and Dynamics of the Indan Ring System
The five-membered ring of the indan system is not planar and undergoes dynamic conformational changes, primarily through pseudorotation, which involves out-of-plane motions known as ring puckering. This flexibility results in multiple, rapidly interconverting conformations that are crucial for understanding the molecule's reactivity and stereochemistry.
Pseudorotation and Ring Puckering Conformations
The conformational landscape of this compound is defined by the puckering of its five-membered ring. This puckering is a form of pseudorotation, a continuous out-of-plane motion of the ring atoms that allows the molecule to relieve steric strain without passing through a high-energy planar state. For 1-substituted indans like this compound, this dynamic process gives rise to two primary, distinct ring-puckering conformations. nih.govnih.gov
These conformations are distinguished by the orientation of the methyl group at the C1 position. The puckering of the ring can place the substituent in one of two positions: a pseudoequatorial or a pseudoaxial orientation. nih.gov
Pseudoequatorial Conformer: In this conformation, the methyl group is directed away from the general plane of the five-membered ring, occupying a more sterically favorable position. Quantum chemical calculations have identified this as the lower-energy, and therefore more abundant, conformer. nih.govacs.org
Pseudoaxial Conformer: Here, the methyl group is oriented more perpendicularly to the ring's plane, leading to greater steric interaction and thus higher energy.
Investigations into (S)-1-methylindan have shown that the conformer with the methyl group in the pseudoequatorial position is significantly more stable. nih.gov The energy difference between the two conformers determines their relative populations at equilibrium. The pseudoequatorial conformer is estimated to be approximately four times more abundant than the pseudoaxial conformer. nih.govacs.org Specifically, calculations indicate that the conformer with a positive 9-4-3-2 dihedral angle, corresponding to the pseudoequatorial methyl group, has the lowest Gibbs energy and accounts for about 75% of the population in a vacuum. nih.gov
| Conformer | Orientation of Methyl Group | Relative Gibbs Energy (kcal/mol) | Relative Population (%) |
|---|---|---|---|
| 1 | Pseudoequatorial | 0.00 | ~75 |
| 2 | Pseudoaxial | 0.70 | ~25 |
Spectroscopic Signatures of Conformational Isomerism
The existence and relative populations of the pseudoequatorial and pseudoaxial conformers of this compound are confirmed and studied using advanced spectroscopic techniques, particularly vibrational absorption (VA) and vibrational circular dichroism (VCD) spectroscopy. nih.govnih.gov VCD is especially powerful for studying chiral molecules like (S)-1-methylindan, as it provides detailed information about the three-dimensional arrangement of atoms.
The method involves comparing experimentally obtained VA and VCD spectra with spectra predicted through quantum chemical (QC) calculations for each individual conformer. nih.govacs.org By calculating the theoretical spectra for the optimized geometries of both the pseudoequatorial and pseudoaxial forms, researchers can identify unique spectral features corresponding to each. The final predicted spectrum is a population-weighted average of the spectra of the individual conformers, which can then be compared to the experimental spectrum of the sample. nih.gov
Computational and Advanced Spectroscopic Studies of 1 Methylindan
Quantum Chemical Computations for Electronic Structure and Reactivity
Quantum chemical computations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems like 1-methylindan.
Density Functional Theory (DFT) Applications in Conformer Analysis and Reaction Energetics
DFT calculations are instrumental in analyzing the conformational landscape of this compound. nih.gov The five-membered ring of the indan (B1671822) skeleton is not planar and can undergo puckering. For this compound, this puckering leads to two primary conformers. In these conformers, the methyl group at the C1 position can be in either a pseudo-equatorial or a pseudo-axial position. nih.gov
Theoretical calculations, such as those at the B3LYP/6-311++G(2d,2p) level, have shown that the conformer with the methyl group in a pseudo-equatorial position is energetically more favorable. nih.gov This conformer, which has a positive 9–4–3–2 dihedral angle, is predicted to have a significantly higher population (around 75%) in a vacuum compared to the pseudo-axial conformer. nih.gov This energetic preference highlights the steric interactions that influence the conformational equilibrium.
The following table summarizes the energies and populations of the two conformers of (S)-1-methylindan as determined by DFT calculations. nih.gov
| Conformer | Dihedral Angle (9–4–3–2) | Relative Gibbs Energy (kcal/mol) | Population (%) |
| 1 | +17° | 0.00 | ~75 |
| 2 | -15° | 0.83 | ~25 |
Data derived from B3LYP/6-311++G(2d,2p) level calculations. nih.gov
DFT methods are also crucial for exploring reaction energetics, providing insights into reaction mechanisms and transition states. While specific reaction energetics for this compound are not detailed in the provided context, DFT is a standard method for such investigations in organic chemistry. science.govnih.govsci-hub.st
Theoretical Prediction of Chiroptical Properties
A significant application of quantum chemical computations is the prediction of chiroptical properties, which are exquisitely sensitive to the three-dimensional structure of a chiral molecule. For this compound, theoretical calculations are essential for interpreting experimental chiroptical spectra, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). wikipedia.orgnih.govnih.gov
By calculating the theoretical spectra for each conformer and then creating a population-weighted average spectrum, a direct comparison with experimental data can be made. nih.gov This comparison is fundamental for assigning the absolute configuration of the molecule. nih.gov The accuracy of these predictions relies heavily on the chosen theoretical level (functional and basis set) and the proper consideration of all significant conformers. nih.gov
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly powerful for determining the absolute configuration of molecules in solution. spectroscopyasia.com
For this compound, the experimental VCD spectrum, when compared with the population-weighted predicted spectra from DFT calculations, allows for an unambiguous assignment of its absolute configuration. nih.gov Studies on (S)-1-methylindan and its deuterated analog, (R)-1-methylindan-1-d, have demonstrated the utility of VCD in this regard. nih.govdatapdf.com The VCD feature associated with the C*-H bending mode around 1350 cm⁻¹ has been identified as a key marker for correlating with the absolute configuration of 1-substituted indans. datapdf.com
Electronic Circular Dichroism (ECD) of Aromatic Chromophores
Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized ultraviolet light, arising from electronic transitions. acs.org In this compound, the benzene (B151609) ring acts as the primary chromophore. The ECD spectrum of (S)-(+)-1-methylindan has been measured in the gas phase, providing valuable information about its electronic states. researchgate.net
The analysis of the ECD spectrum in the region of the benzene ¹Lₐ and ¹Lₐ bands is particularly informative. mdpi.com The structure of the CD spectrum can differ from the absorption spectrum, which has been interpreted as evidence for the presence of additional electronic states beyond the expected π-π* transitions. researchgate.net The ECD of aromatic chromophores is a powerful tool for determining absolute configuration, though it can be highly sensitive to conformational changes. acs.orgmdpi.com
Conformational Sensitivity in VCD and ECD Spectra
Both VCD and ECD spectra are highly sensitive to the conformation of the molecule. nih.govmdpi.com The puckering of the five-membered ring in this compound results in two distinct conformers, and the observed VCD and ECD spectra are a weighted average of the spectra of these individual conformers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and quantitative analysis of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. Studies have utilized both ¹H and ¹³C NMR to characterize this compound and related structures. researchgate.netjst.go.jp The analysis of chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra allows for the precise assignment of protons within the molecule, while ¹³C NMR provides data on the chemical environment of each carbon atom. jst.go.jplgcstandards.com
Research on monoaromatic fractions from various fuel sources has successfully identified and characterized this compound ring side chains. researchgate.netosti.gov These analyses often combine NMR data with other information, such as average molecular mass, to derive comprehensive structural parameters. researchgate.net Computational methods, specifically quantum chemical (QC) calculations, are frequently used in conjunction with experimental NMR and other spectroscopic data to investigate and confirm molecular structures, such as the different conformations of substituted indans. researchgate.netnih.gov For instance, studies on (S)-1-methylindan have revealed the existence of two primary ring puckering conformations: one where the methyl substituent is in a pseudo-equatorial position and another where it is pseudo-axial, with the former being significantly more abundant. nih.gov A certificate of analysis for this compound confirms that its structure is routinely verified using both ¹H and ¹³C NMR. lgcstandards.com
Advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of this compound and its derivatives, especially in complex mixtures or when dealing with intricate stereochemistry. osti.govuq.edu.au Techniques such as Gated Spin-Echo (GASPE) have been applied to determine average structural parameters in complex fuel mixtures containing this compound structures. researchgate.netosti.gov
2D NMR experiments provide crucial connectivity information that is not available from 1D spectra. youtube.com Key 2D NMR techniques applied in the study of indan-based structures include:
Correlation Spectroscopy (COSY): This homonuclear correlation technique identifies proton-proton (¹H-¹H) spin couplings, revealing which protons are adjacent to each other in the molecular structure. researchgate.netosti.govpsu.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of ¹³C signals based on their attached protons. psu.edu
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the complete carbon skeleton and assigning quaternary carbons. rsc.org
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close in space, which is invaluable for determining stereochemistry and confirming spatial relationships, such as the proximity of methyl protons to benzylic methylene (B1212753) protons in indan derivatives. psu.edu
In one study, COSY, HSQC, and NOESY experiments were collectively used to confirm the structure of a dimer containing a 4-methyl-2',3'-dihydro-1'H-inden-1'-yl unit, demonstrating the power of these techniques in elucidating complex molecular architectures. psu.edu Similarly, a comprehensive analysis of aromatic fractions from fuels utilized a suite of 2D methods, including COSY and selective heteronuclear correlation (SHECOR), to identify specific structures like this compound side chains. researchgate.netosti.gov
The data below summarizes typical NMR assignments for the related compound, 1-indanone (B140024), which serves as a foundational model for understanding the spectra of substituted indans. jst.go.jp
| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity / Coupling (J in Hz) |
|---|---|---|---|
| 1 | 207.1 | - | - |
| 2 | 36.4 | 2.67 | t, J=5.9 |
| 3 | 26.1 | 3.13 | t, J=5.9 |
| 3a | 154.9 | - | - |
| 4 | 124.0 | 7.45 | d, J=7.3 |
| 5 | 127.1 | 7.37 | t, J=7.3 |
| 6 | 134.8 | 7.59 | t, J=7.3 |
| 7 | 126.4 | 7.76 | d, J=7.3 |
| 7a | 138.8 | - | - |
Mass Spectrometry for Molecular Identification and Mechanistic Tracing
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. nist.govwikipedia.org In electron ionization (EI) mass spectrometry, this compound (C₁₀H₁₂, molecular weight 132.2 g/mol ) undergoes fragmentation, producing a characteristic spectrum. nist.govcenmed.com
The EI mass spectrum of this compound is defined by a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 132. nist.gov The most significant fragment ion, which typically forms the base peak, is observed at m/z 117. nist.gov This major fragment results from the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, a process known as α-cleavage. wikipedia.orglibretexts.org This fragmentation is characteristic of alkylbenzenes and is driven by the formation of a stable benzylic carbocation. libretexts.orgcore.ac.uk Other smaller fragments are also present in the spectrum, providing a unique fingerprint for the identification of this compound. nist.gov
The table below details the primary ions observed in the electron ionization mass spectrum of this compound. nist.gov
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment | Neutral Loss |
|---|---|---|---|
| 132 | 45 | [C₁₀H₁₂]⁺• (Molecular Ion) | - |
| 117 | 100 | [C₉H₉]⁺ | •CH₃ |
| 115 | 25 | [C₉H₇]⁺ | •CH₃, H₂ |
| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) | •C₃H₅ |
Beyond simple identification, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), can be used for mechanistic tracing. This involves following the formation or transformation of this compound in various chemical and thermal processes. For example, This compound-2-one (B2783655) has been identified as a product in the pyrolysis of lignin (B12514952) and in Maillard reactions, with its presence tracked and confirmed by its mass spectrum and chromatographic retention time. Such analyses help elucidate reaction mechanisms by identifying key intermediates and products.
Environmental Distribution and Degradation Pathways of 1 Methylindan
Occurrence and Formation in Natural and Anthropogenic Matrices
1-Methylindan is a naturally occurring compound found in fossil fuels such as crude oil and coal. mst.edusolubilityofthings.com Its concentration can vary significantly depending on the source and type of fossil fuel. In a study of sixteen crude oil samples from different sources, the concentration of this compound was found to be in the range of milligrams per gram (ppm). mst.edu However, in fourteen coal samples of varying ranks, the concentration of this compound was 3 to 4 orders of magnitude lower, with the highest concentrations of 741 and 774 ng/g (ppb) found in two bituminous coal samples. mst.edu Analysis of various petroleum products has also shown the presence of this compound. psu.edu For instance, it has been identified in the water-soluble phase of regular leaded gasoline, regular unleaded gasoline, and super unleaded gasoline. psu.edu
Table 1: Concentration of this compound in Various Fossil Fuels
| Fossil Fuel Type | Sample Description | Concentration Range |
|---|---|---|
| Crude Oil | Various sources | mg/g (ppm) levels mst.edu |
| Coal | Bituminous | 741 - 774 ng/g (ppb) mst.edu |
| Coal | Peat, Lignite, Anthracite | Lower than bituminous mst.edu |
| Gasoline | Water-soluble phase of various grades | 0.04 - 0.17% by weight psu.edu |
This compound is a known product of thermal degradation processes, particularly the pyrolysis of hydroaromatic compounds like tetralin, which is often used as a model for hydrogen-donor solvents in coal liquefaction research. acs.org During the pyrolysis of tetralin, one of the dominant reaction pathways is a ring-contraction rearrangement that leads to the formation of this compound. acs.orgosti.gov The formation of this compound from tetralin isomerization has been observed to be influenced by the presence of coal, suggesting a complex reaction mechanism. researchgate.net Studies have shown that the pyrolysis of tetralin at 450°C yields this compound as a major product in the liquid phase. osti.gov It is also formed during the catalytic degradation of polystyrene, where carbenium ions undergo a series of reactions including intramolecular rearrangement and β-scission to ultimately yield indane and this compound. rsc.orgrsc.org
This compound has been identified as a product in coal gasification and liquefaction processes. ulisboa.ptresearchgate.net During coal hydroliquefaction, the synthesis of this compound is a predominant reaction between 400 and 450°C. ulisboa.pt In studies involving co-solvent effects on the hydrothermal co-gasification of coal and biomass mixtures, tetralin, used as a hydrogen-donor solvent, was found to dehydrogenate at 420°C to produce naphthalene (B1677914), methyl indan (B1671822), and substituted benzenes. researchgate.net The process of converting coal to liquid fuels can be direct, through hydroconversion, or indirect, involving gasification to produce syngas. ulisboa.pt In both pathways, the complex chemical transformations can lead to the formation of compounds like this compound.
Formation as a Product of Thermal Degradation Processes (e.g., Pyrolysis)
Biodegradation Studies in Aqueous Environments
Research on the biodegradation of hydrocarbons in aquatic environments has shown that compounds structurally similar to this compound can be degraded by microorganisms. cabidigitallibrary.org While specific studies focusing solely on the biodegradation of this compound are limited, the general principles of hydrocarbon biodegradation suggest it would be susceptible to microbial attack. cabidigitallibrary.org For instance, studies on gasoline biodegradation have shown the degradation of a wide range of aromatic hydrocarbons. cabidigitallibrary.org The rate and extent of biodegradation are influenced by environmental factors such as salinity and the presence of other organic compounds. cabidigitallibrary.orgnih.gov It has been noted that biodegradation of hydrocarbons is generally slower in high-salinity environments like the Great Salt Lake compared to freshwater or seawater. cabidigitallibrary.org The presence of a mixture of chemicals can have varied effects on the biodegradation of individual compounds. nih.gov
Atmospheric Transformation and Photodegradation Research
The atmospheric fate of this compound is expected to be governed by its reaction with photochemically produced hydroxyl radicals, a primary degradation pathway for many volatile organic compounds in the atmosphere. While specific experimental data on the atmospheric transformation of this compound is not extensively available, its structural similarity to other aromatic hydrocarbons suggests it would undergo photodegradation. copernicus.org Unexpected photodegradation has been observed for structurally related compounds like 1,2,3,4-tetrahydronaphthalene, indicating the potential for complex photochemical reactions. oecd.org
Role as a Chemical Marker or Reference Standard in Environmental Analytical Chemistry
This compound can serve as a chemical marker in environmental analytical chemistry to trace contamination from fossil fuels and their derivatives. mst.edu Its presence and relative abundance compared to other related compounds, such as other methylindan isomers or tetralin derivatives, can provide insights into the source and maturity of geological samples like crude oil and coal. mst.edu For example, a consistent ratio of 2-methyltetralin (B13969405) to 1-methyltetralin has been observed across various oil and coal samples, and similar correlations have been found for indan derivatives. mst.edu In analytical methods, this compound and its deuterated analogues are used as standards for accurate quantification in complex matrices using techniques like gas chromatography-mass spectrometry (GC/MS). mst.edu It is also identified as a product in the catalytic degradation of polystyrene, making it a potential marker for this type of plastic waste transformation. rsc.orgrsc.org
Future Research Trajectories and Applications of 1 Methylindan Derivatives
Novel Synthetic Methodologies for Architecturally Complex 1-Methylindan Derivatives
The development of efficient and innovative synthetic strategies is paramount for accessing structurally diverse this compound derivatives. Traditional methods often rely on multi-step procedures, including Friedel-Crafts reactions, cyclization of appropriately substituted precursors, and transformations involving Grignard reagents. However, contemporary research is focused on developing more streamlined and versatile approaches.
Recent advancements include the use of transition metal catalysis, such as ruthenium-catalyzed intramolecular cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, to construct the indan (B1671822) framework with high efficiency. Another promising one-step method involves the use of niobium pentachloride (NbCl₅) as a highly oxophilic catalyst to induce Friedel-Crafts reactions, offering yields of up to 78% for 1-indanone (B140024) derivatives, which are precursors to this compound. beilstein-journals.org Furthermore, the development of photochemical methods, such as the photoenolization of certain acetophenone (B1666503) derivatives, presents a novel route to indanone synthesis. acs.org For instance, irradiation of specific 2-(alkoxymethyl)-5-methyl-α-chloroacetophenones in dry, non-nucleophilic solvents yields 3-alkoxy-6-methylindan-1-ones in very high yields. acs.org
Researchers are also exploring divergent strategies, like the Prins cyclization, to create fused ring systems. A notable example is the discovery of a divergent Prins cyclization that can lead to either indole-fused seven-membered cyclic ethers or indoline-fused five-membered tetrahydrofurans, with computational studies helping to rationalize the observed outcomes. unm.edu The strategic application of different catalysts and reaction conditions allows for the selective synthesis of complex architectures incorporating the this compound motif.
Advanced Computational Approaches for Predictive Modeling in Indane Chemistry
Computational chemistry has become an indispensable tool in understanding and predicting the behavior of indane derivatives. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to investigate molecular structures, conformational preferences, and electronic properties. acs.orgresearchgate.net These computational models provide valuable insights that complement experimental findings and guide the design of new molecules with desired characteristics. indianabiosciences.org
Molecular docking and molecular dynamics (MD) simulations are increasingly used to explore the interactions of indane derivatives with biological targets. ajchem-a.com For instance, in silico screening of indane-1,3-dione derivatives has been used to identify potential inhibitors of enzymes relevant to diseases like tuberculosis. ajchem-a.com These simulations can predict binding affinities and help to understand the stability of ligand-protein complexes, thereby accelerating the drug discovery process. indianabiosciences.orgajchem-a.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach that establishes relationships between the chemical structure of a compound and its biological activity or properties. mdpi.com By developing predictive 3D-QSAR models, researchers can design and modify compounds to optimize their interactions with specific biological receptors. mdpi.com The integration of these advanced computational methods allows for the virtual screening of vast compound libraries and the prediction of pharmacological performance, significantly streamlining the development of new therapeutic agents and materials. indianabiosciences.org
Exploration of this compound Motifs in Advanced Materials Science (e.g., Polymers, Liquid Crystals)
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for applications in materials science. ontosight.ai The rigid, bicyclic indan framework can be incorporated into polymers and liquid crystals to impart specific optical and electrical characteristics. ontosight.aiontosight.ai For example, indane derivatives are being investigated for their potential use in the development of novel polymers and liquid crystals. ontosight.ai
The synthesis of complex molecules containing the indane moiety, such as those used as ligands in olefin polymerization catalysts, highlights their industrial relevance. researchgate.net Specifically, certain metallocene complexes incorporating indenyl ligands are used in the production of polyolefins. google.com Research has also explored the synthesis of discotic liquid crystals based on the indanone structure. researchgate.net Furthermore, the functionalization of the indan core can lead to materials with interesting photophysical properties. For instance, some indanone derivatives have been investigated for their fluorescence and potential use in organic electronics. mdpi.comresearchgate.net The ability to tune the properties of these materials through chemical modification of the this compound scaffold opens up possibilities for creating advanced materials with tailored functionalities.
Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Computational Chemistry
The comprehensive characterization of this compound and its derivatives relies on a synergistic approach that combines synthesis, spectroscopy, and computational chemistry. hilarispublisher.com Modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, are crucial for confirming the structure of newly synthesized compounds. hilarispublisher.comresearchgate.netnih.gov High-resolution mass spectrometry and various NMR techniques provide detailed information about the molecular formula and the connectivity of atoms.
Vibrational spectroscopy, such as IR and Raman, coupled with computational predictions, allows for a deep understanding of the molecular vibrations and conformational isomers. researchgate.net For example, vibrational circular dichroism (VCD) spectra, when compared with quantum chemical calculations, can be used to determine the absolute configuration of chiral indane derivatives. researchgate.net
The integration of these disciplines is essential for a holistic understanding of structure-property relationships. Experimental data from spectroscopic analyses are used to validate and refine computational models. unm.edu In turn, computational chemistry can predict spectroscopic features and guide synthetic efforts towards molecules with desired properties. mdpi.com This interdisciplinary approach is fundamental to advancing the field of indane chemistry, enabling the precise design and characterization of novel compounds for a wide range of applications.
Q & A
Q. What are the optimal synthetic routes for 1-Methylindan, and how can purity be validated?
- Methodological Answer : To synthesize this compound, Friedel-Crafts alkylation of indane with methyl halides or acid-catalyzed cyclization of substituted precursors are common routes. Ensure stoichiometric control and inert atmospheric conditions to minimize side reactions. Validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Report melting points, boiling ranges, and retention indices to benchmark against literature values. Detailed experimental protocols, including reagent sources (e.g., anhydrous AlCl₃ for alkylation), must be documented for reproducibility .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming the methyl substitution position and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., C-H stretching in methyl groups at ~2850 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks ([M+H]⁺). For trace impurities, combine GC-MS with flame ionization detection (FID). Ensure spectra are compared against databases (e.g., NIST) and include error margins for chemical shifts (±0.01 ppm for NMR) .
Advanced Research Questions
Q. How can discrepancies in the reported toxicity profiles of this compound be systematically addressed?
- Methodological Answer : Discrepancies often arise from methodological variability (e.g., exposure duration, model organisms). Conduct a meta-analysis of existing studies, categorizing data by:
- Experimental design : Acute vs. chronic exposure, in vitro vs. in vivo models.
- Analytical techniques : Compare LC-MS/MS (quantitative) vs. immunoassay (qualitative) results.
- Sample purity : Impurities like residual solvents may confound toxicity measurements.
Use statistical tools (e.g., ANOVA, regression models) to isolate variables. Replicate conflicting studies under controlled conditions, adhering to OECD guidelines for toxicity testing. Cross-reference findings with structurally analogous compounds (e.g., naphthalene derivatives) to identify structure-activity relationships .
Q. What mixed-method approaches are effective in studying this compound’s environmental fate?
- Methodological Answer : Combine quantitative methods (e.g., HPLC-UV for degradation kinetics in soil/water matrices) with qualitative field observations (e.g., photolysis rates under varying sunlight intensities). Use computational models (QSAR, EPI Suite) to predict biodegradation pathways, then validate experimentally via stable isotope probing (SIP) or metabolite profiling. Triangulate data from microcosm studies (lab-scale) and environmental sampling (field-scale) to account for ecological variability. Document uncertainties in model assumptions (e.g., half-life extrapolation) and validate with kinetic Monte Carlo simulations .
Q. How can researchers resolve contradictions in this compound’s catalytic reactivity data?
- Methodological Answer : Contradictions may stem from catalyst selection (e.g., Pt vs. Pd), solvent polarity, or reaction temperature. Design a factorial experiment varying these parameters systematically. Characterize catalytic surfaces using X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) to correlate activity with catalyst morphology. Apply Arrhenius plots to distinguish kinetic vs. thermodynamic control. Publish raw datasets (e.g., turnover frequencies, activation energies) in supplementary materials to enable cross-validation .
Methodological Best Practices
- Reproducibility : Document all synthesis and characterization steps in the "Experimental" section, including equipment calibration (e.g., NMR magnet stability) and batch-specific reagent details (e.g., Sigma-Aldrich lot numbers) .
- Data Contradiction Analysis : Use sensitivity analysis to identify critical variables affecting results. For interdisciplinary studies, explicitly define operational terms (e.g., "bioavailability") to avoid ambiguity .
- Ethical Compliance : Declare conflicts of interest (e.g., industry-funded studies) and adhere to data retention policies (e.g., raw spectra retained for 10 years) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
